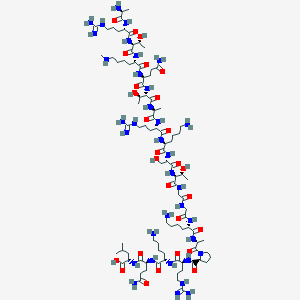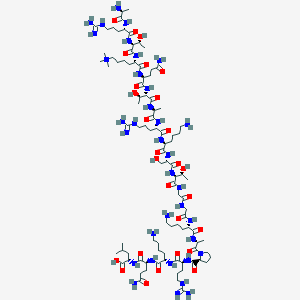
ATTO488-ProTx-I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ATTO488-ProTx-I (Protoxin 1; β-theraphotoxin-Tp1a) is a fluorescently labeled ProTx-I that was originally isolated from the venom of Thrixopelma pruriens (Peruvian green velvet tarantula). This toxin reversibly inhibits the tetrodotoxin (TTX)-resistant channel Nav1.8 (IC50 = 27 nM) and Nav1.2, Nav1.5 and Nav1.7 with IC50 values between 50 and 100 nM. Furthermore, ProTx-I shifts the voltage dependence activity of T-type Cav3.1 channels (IC50= 50 nM) without affecting the voltage dependence of inactivation. ProTx-I is a valuable tool to discriminate between Cav3.1 and Cav3.2. ProTx-I is also an antagonist of TRAP1.
Scientific Research Applications
Fluorescent Labeling and Ion Channel Studies
ATTO488-ProTx-I, a fluorescently labeled peptide, is primarily used in the study of ion channels. For instance, ATTO488-agitoxin 2 (A-AgTx2), a derivative of the Kv1 channel blocker agitoxin 2 (AgTx2) and labeled with ATTO 488, has been shown to selectively target the Kv1.3 channel. This specificity makes this compound useful in the study and imaging of Kv1.3 channels in cells and tissues. The fluorescent labeling of ATTO488 adds new functionality to AgTx2, aiding in the exploration of new channel ligands with bioengineering screening systems (Denisova et al., 2022).
Förster Resonance Energy Transfer (FRET) Experiments
This compound has been evaluated in single-molecule Förster Resonance Energy Transfer (smFRET) experiments. These experiments are crucial for probing molecular interactions and dynamics. The robustness of smFRET depends significantly on the dyes used, and this compound, as part of dye pairs, contributes to the accuracy and precision of distance measurements in these studies (Vandenberk et al., 2018).
Aptamer-Protein Interaction Studies
In the field of cancer research and diagnostics, ATTO488-labeled aptamers are used to track the formation of specific aptamer-target complexes. This application is significant in identifying potential cancer biomarkers and understanding mechanisms of carcinogenesis. The use of this compound in this context allows for the detection of specific aptamer-protein interactions without the need for enrichment techniques, enhancing the sensitivity and specificity of these studies (Drabik et al., 2018).
Actin Polymerization Kinetics
This compound is also used in the study of actin polymerization kinetics. MicroScale Thermophoresis (MST), utilizing ATTO488-labeled actin, enables real-time monitoring of polymerization. This application is valuable for assessing the effects of actin-binding proteins on polymerization and for quantitative determination of actin filament elongation rates (Topf et al., 2017).
Properties
Origin of Product |
United States |
|---|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








